5alpha-Androst-1-ene-3,17-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Androst-1-ene-3,17-dione can be synthesized through various chemical methods. One common approach involves the reduction of 4-androstenedione using specific reducing agents to yield the 5alpha-reduced isomer .
Industrial Production Methods: In industrial settings, this compound is often produced from phytosterols. This process involves the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum. The conversion efficiency is enhanced by supplying nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .
Chemical Reactions Analysis
Types of Reactions: 5alpha-Androst-1-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5alpha-androstane-3,17-dione, while reduction can produce 5alpha-androstane-3,17-diol .
Scientific Research Applications
5alpha-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid drugs.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and muscle wasting conditions.
Industry: It is utilized in the production of anabolic steroids and other steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 5alpha-Androst-1-ene-3,17-dione involves its conversion to 1-testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes .
Comparison with Similar Compounds
4-Androstenedione: Another androgen prohormone that is a precursor to testosterone.
5-Androstenedione: Structurally similar to 4-androstenedione but with a different position of the carbon-carbon double bond.
1-Testosterone: The active form of 5alpha-Androst-1-ene-3,17-dione, known for its potent anabolic effects.
Uniqueness: this compound is unique due to its specific 5alpha-reduced structure, which allows it to act as a prohormone for 1-testosterone. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activity .
Properties
IUPAC Name |
10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQCDPCDVWDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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